Cas no 2097940-99-1 ((2E)-N-methyl-4-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}formamido)but-2-enamide)
![(2E)-N-methyl-4-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}formamido)but-2-enamide structure](https://www.kuujia.com/scimg/cas/2097940-99-1x500.png)
(2E)-N-methyl-4-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}formamido)but-2-enamide Chemical and Physical Properties
Names and Identifiers
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- (2E)-N-methyl-4-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}formamido)but-2-enamide
- 2-methyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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- Inchi: 1S/C13H14N4O3S/c1-8-7-17-12(20)9(6-16-13(17)21-8)11(19)15-5-3-4-10(18)14-2/h3-4,6-7H,5H2,1-2H3,(H,14,18)(H,15,19)/b4-3+
- InChI Key: HZQNTOIGJULUQY-ONEGZZNKSA-N
- SMILES: S1C(C)=CN2C(C(C(NC/C=C/C(NC)=O)=O)=CN=C12)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 619
- XLogP3: 0.2
- Topological Polar Surface Area: 116
(2E)-N-methyl-4-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}formamido)but-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F9994-4271-5μmol |
(2E)-N-methyl-4-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}formamido)but-2-enamide |
2097940-99-1 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F9994-4271-5mg |
(2E)-N-methyl-4-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}formamido)but-2-enamide |
2097940-99-1 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F9994-4271-10μmol |
(2E)-N-methyl-4-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}formamido)but-2-enamide |
2097940-99-1 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F9994-4271-10mg |
(2E)-N-methyl-4-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}formamido)but-2-enamide |
2097940-99-1 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F9994-4271-20mg |
(2E)-N-methyl-4-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}formamido)but-2-enamide |
2097940-99-1 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F9994-4271-30mg |
(2E)-N-methyl-4-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}formamido)but-2-enamide |
2097940-99-1 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F9994-4271-75mg |
(2E)-N-methyl-4-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}formamido)but-2-enamide |
2097940-99-1 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F9994-4271-40mg |
(2E)-N-methyl-4-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}formamido)but-2-enamide |
2097940-99-1 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F9994-4271-20μmol |
(2E)-N-methyl-4-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}formamido)but-2-enamide |
2097940-99-1 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F9994-4271-4mg |
(2E)-N-methyl-4-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}formamido)but-2-enamide |
2097940-99-1 | 4mg |
$99.0 | 2023-09-07 |
(2E)-N-methyl-4-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}formamido)but-2-enamide Related Literature
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Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
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Additional information on (2E)-N-methyl-4-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}formamido)but-2-enamide
Introduction to (2E)-N-methyl-4-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}formamido)but-2-enamide (CAS No. 2097940-99-1)
(2E)-N-methyl-4-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}formamido)but-2-enamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2097940-99-1, represents a novel class of molecules with potential therapeutic applications. Its unique structural framework, featuring a conjugated system and functional groups derived from thiazolo[3,2-a]pyrimidine and formamide moieties, positions it as a promising candidate for further investigation in drug discovery and development.
The structural complexity of (2E)-N-methyl-4-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}formamido)but-2-enamide is not merely a matter of academic curiosity but holds practical implications for its biological activity. The presence of a double bond in the but-2-enamide moiety suggests potential for electronic delocalization, which can influence both the compound's reactivity and its interaction with biological targets. This feature is particularly intriguing in the context of developing molecules with enhanced binding affinity and selectivity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. The thiazolo[3,2-a]pyrimidine scaffold is known for its versatility in medicinal chemistry, often serving as a core structure in biologically active molecules. In particular, the 5H-[1,3]thiazolo[3,2-a]pyrimidine ring system has been extensively studied for its role in modulating various biological pathways. The incorporation of a formamide group further enhances the compound's potential by introducing additional hydrogen bonding capabilities, which can be crucial for optimizing pharmacokinetic properties.
The synthesis of (2E)-N-methyl-4-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}formamido)but-2-enamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful manipulation of functional groups while maintaining regioselectivity and stereochemical integrity. This level of precision is essential for ensuring that the final product retains its intended biological activity. The use of advanced synthetic techniques, such as transition metal-catalyzed reactions and protecting group strategies, has been instrumental in achieving this goal.
In the realm of drug discovery, the exploration of novel heterocyclic compounds like (2E)-N-methyl-4-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}formamido)but-2-enamide is driven by the need for innovative therapeutic agents. The thiazolo[3,2-a]pyrimidine core has been implicated in various pharmacological actions, including anti-inflammatory, antiviral, and anticancer effects. By leveraging this scaffold and modifying it with additional functional groups such as formamide and methyl substituents, researchers aim to uncover new mechanisms of action and expand the therapeutic arsenal against diverse diseases.
The potential applications of this compound extend beyond traditional pharmaceuticals. Its structural features make it an attractive candidate for use in agrochemicals and other biologically relevant fields. For instance, derivatives of thiazolo[3,2-a]pyrimidine have shown promise as growth regulators and antimicrobial agents. The formamide group can be further functionalized to create libraries of compounds with tailored properties for specific applications.
The chemical properties of (2E)-N-methyl-4-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-y]}formamido)but--enamide also present opportunities for industrial applications. Its stability under various conditions makes it suitable for formulation into drugs or other products requiring long shelf life. Additionally, its solubility profile can be optimized through structural modifications to enhance bioavailability and delivery efficiency.
In conclusion, the study of (2E)-N-methyl--({})formamido)but--enamide (CAS No. 2097940- 99- 1) exemplifies the intersection of synthetic chemistry, computational biology, and drug discovery. Its unique structure and promising biological profile make it a valuable subject for further research. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in developing next-generation therapeutics.
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